N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide
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Overview
Description
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide, also known as Compound X, is a novel chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide X involves binding to the α7 nAChR, which is a ligand-gated ion channel that regulates the flow of ions across the cell membrane. This binding results in the opening of the ion channel, leading to an influx of calcium ions and the activation of downstream signaling pathways. These pathways are involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical And Physiological Effects
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide X has been shown to have a variety of biochemical and physiological effects, including improving cognitive function, reducing inflammation, and promoting neuroprotection. It has also been found to enhance the release of neurotransmitters such as acetylcholine and dopamine, which are involved in learning and memory processes.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide X in lab experiments is its high selectivity and potency for the α7 nAChR, which allows for more specific and targeted research. However, one limitation is the lack of long-term safety data, as the compound is still in the early stages of research and development.
Future Directions
There are several future directions for research on N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide X, including:
1. Investigating its potential therapeutic applications in other neurological disorders such as schizophrenia and depression.
2. Examining its effects on different subtypes of the α7 nAChR, which may have different physiological functions.
3. Developing more potent and selective compounds based on the structure of N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide X.
4. Conducting more extensive safety studies to ensure the long-term safety of the compound.
Conclusion:
In conclusion, N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide X is a novel chemical compound that has shown promising results in various scientific research applications, particularly in the field of neuroscience. Its high selectivity and potency for the α7 nAChR make it a valuable tool for studying the physiological processes involved in learning and memory, inflammation, and neuroprotection. While there are still limitations and future directions for research, N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide X has the potential to be a valuable therapeutic agent for the treatment of neurological disorders.
Synthesis Methods
The synthesis of N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide X involves the reaction of 5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxylic acid with (3S)-1-azabicyclo[2.2.2]octan-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide X has shown promising results in various scientific research applications, particularly in the field of neuroscience. It has been found to act as a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in a variety of physiological processes such as learning and memory, attention, and inflammation. N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide X has also been shown to have a neuroprotective effect, reducing neuronal damage and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
138663-21-5 |
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Product Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide |
Molecular Formula |
C21H27ClN2O2 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide |
InChI |
InChI=1S/C21H27ClN2O2/c22-16-10-15-12-21(6-2-1-3-7-21)26-19(15)17(11-16)20(25)23-18-13-24-8-4-14(18)5-9-24/h10-11,14,18H,1-9,12-13H2,(H,23,25)/t18-/m1/s1 |
InChI Key |
AERMVUPJHDNYRW-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC2(CC1)CC3=C(O2)C(=CC(=C3)Cl)C(=O)N[C@@H]4CN5CCC4CC5 |
SMILES |
C1CCC2(CC1)CC3=C(O2)C(=CC(=C3)Cl)C(=O)NC4CN5CCC4CC5 |
Canonical SMILES |
C1CCC2(CC1)CC3=C(O2)C(=CC(=C3)Cl)C(=O)NC4CN5CCC4CC5 |
synonyms |
1-ACSFC N-(1-azabicyclo(2.2.2)-oct-3-yl)-5-chlorospiro(benzofuran-2(3H),1'-cyclohexane)-7-carboxamide N-(1-azabicyclo(2.2.2)-oct-3-yl)-5-chlorospiro(benzofuran-2(3H),1'-cyclohexane)-7-carboxamide, (+-)-isomer N-(1-azabicyclo(2.2.2)-oct-3-yl)-5-chlorospiro(benzofuran-2(3H),1'-cyclohexane)-7-carboxamide, (R)-isome |
Origin of Product |
United States |
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